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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Ethylamino)methyl]phenol, with the CAS Number 91239-98-4, is a substituted phenol
derivative.[1] As a member of the aminophenol class, its chemical structure, featuring both a
hydroxyl and a secondary amine group, suggests potential applications as a synthetic
intermediate in the development of novel pharmaceutical agents and other specialized
chemicals. Aminophenol derivatives are known to exhibit a range of biological activities, making
a thorough understanding of their physical and chemical properties essential for research and
development.[2][3][4][5]

This technical guide provides a comprehensive overview of the known and predicted physical
characteristics of 3-[(Ethylamino)methyl]phenol. It also outlines detailed experimental
protocols for the determination of its key physicochemical properties, which are crucial for its
handling, characterization, and application in a laboratory setting.

Chemical Identity and Computed Properties

The fundamental identifiers and computed physicochemical properties of 3-
[(Ethylamino)methyl]phenol are summarized in the table below. It is important to note that
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while experimental data for this specific compound is limited in publicly accessible literature,

computational models provide valuable estimations for its characteristics.

Property Value Source

IUPAC Name 3-[(ethylamino)methyl]phenol [1]

CAS Number 91239-98-4 [1]

Molecular Formula CoH13NO [1]

Molecular Weight 151.21 g/mol [1]

Canonical SMILES CCNCC1=CC(=CC=C1)0 [1]
TUMYKIYLRIVICV-

InChl Key [1]
UHFFFAOYSA-N

Predicted XlogP 1.1

Predicted Hydrogen Bond )

Donor Count

Predicted Hydrogen Bond )

Acceptor Count

Predicted Rotatable Bond 3

Count

Predicted Topological Polar

polod 32.3A2

Surface Area

Experimental Protocols for Physicochemical

Characterization

The following sections detail standardized experimental procedures for determining the key

physical properties of 3-[(Ethylamino)methyl]phenol.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.
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Methodology:

Sample Preparation: A small amount of dry, crystalline 3-[(Ethylamino)methyl]phenol is
finely powdered. A capillary tube is sealed at one end and the powdered sample is packed
into the tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a suitable heating
oil (e.g., mineral oil or silicone oil) is used.

Measurement: The capillary tube is placed in the heating block or attached to a thermometer
and immersed in the Thiele tube. The temperature is raised at a rate of 1-2 °C per minute
near the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears and the
temperature at which the entire sample becomes a clear liquid are recorded as the melting
point range. A sharp melting range (typically <1 °C) is indicative of high purity.

Boiling Point Determination (if applicable)

For liquid samples or low-melting solids, the boiling point can be determined.

Methodology:

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a
small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.

Apparatus: The test tube assembly is attached to a thermometer and heated in a suitable
heating bath (e.g., an oil bath or a heating block).

Measurement: The apparatus is heated slowly. The boiling point is the temperature at which
a continuous and rapid stream of bubbles emerges from the open end of the inverted
capillary tube.

Confirmation: The heating is stopped, and the temperature at which the liquid just begins to
enter the capillary tube is also noted. This should be very close to the boiling point.

Solubility Profile
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Determining the solubility in various solvents is crucial for purification, formulation, and reaction
chemistry.

Methodology:

Solvent Selection: A range of solvents of varying polarities should be tested, including water,
ethanol, acetone, ethyl acetate, and hexane.

e Procedure: To a test tube containing a small, accurately weighed amount of 3-
[(Ethylamino)methyl]phenol (e.g., 10 mg), the solvent is added dropwise with continuous
agitation at a constant temperature (e.g., 25 °C).

e Observation: The point at which the solid completely dissolves is noted. Solubility can be
expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in
mg/mL).

o pH-Dependent Solubility: Given the presence of acidic (phenolic hydroxyl) and basic (amino)
groups, solubility should also be tested in agueous acidic (e.g., 5% HCI) and basic (e.g., 5%
NaOH) solutions.

Acidity Constant (pKa) Determination

The pKa values associated with the phenolic hydroxyl group and the protonated amino group
are important for understanding the compound's behavior in biological systems and for
developing analytical methods.

Methodology:

e Spectrophotometric Titration: A solution of 3-[(Ethylamino)methyl]phenol is prepared in a
suitable solvent system (e.g., a methanol-water mixture).

« Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) and
a strong base (e.g., NaOH).

o Data Acquisition: The UV-Vis spectrum is recorded after each addition of the titrant. The
changes in absorbance at specific wavelengths corresponding to the protonated and
deprotonated forms of the molecule are monitored.
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o Calculation: The pKa is determined by plotting the absorbance data against the pH and fitting
the data to the Henderson-Hasselbalch equation.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of 3-
[(Ethylamino)methyl]phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methylene protons of the ethyl and methyl groups, the methyl protons of the
ethyl group, and the protons of the hydroxyl and amine groups. The chemical shifts and
coupling patterns will be characteristic of the substitution pattern on the benzene ring.

e 13C NMR: The carbon NMR spectrum will display a unique signal for each chemically non-
equivalent carbon atom in the molecule. The chemical shifts will be indicative of the
electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-
3600 cm™.

An N-H stretching band for the secondary amine.

C-H stretching bands for the aromatic and aliphatic C-H bonds.

C=C stretching bands for the aromatic ring in the 1450-1600 cm~1 region.

A C-O stretching band for the phenolic C-O bond.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern of the molecule.
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e Molecular lon Peak: A prominent molecular ion peak ([M]*) or a protonated molecular ion
peak ([M+H]*) corresponding to the molecular weight of 151.21 Da is expected.

o Fragmentation Pattern: Characteristic fragmentation patterns for substituted phenols and
amines will be observed, which can be used to further confirm the structure.

Conceptual Workflow for Characterization

Given the absence of specific biological pathway information for 3-
[(Ethylamino)methyl]phenol, a logical workflow for its synthesis and characterization is
presented below. This diagram illustrates the key steps a researcher would take to verify the
identity and purity of the compound.
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Workflow for Synthesis and Characterization of 3-[(Ethylamino)methyl]phenol
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Caption: A conceptual workflow illustrating the synthesis, purification, and analytical
characterization of 3-[(Ethylamino)methyl]phenol.

Safety and Handling

While a specific safety data sheet (SDS) for 3-[(Ethylamino)methyl]phenol may not be readily
available, compounds of this class should be handled with care.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.

« Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated
area or a chemical fume hood.[6][7][8][9]

o Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

» Disposal: Dispose of in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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